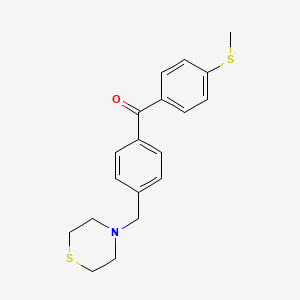

4-Thiomethyl-4'-thiomorpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXXFKZVRFDKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642910 | |

| Record name | [4-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-57-5 | |

| Record name | [4-(Methylthio)phenyl][4-(4-thiomorpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

| Component | Description |

|---|---|

| Halogenobenzophenone | Typically 4-chlorobenzophenone or 4-bromobenzophenone |

| Mercapto Compound (RSH) | Thiomethyl and thiomorpholinomethyl thiols |

| Base | Inorganic bases such as sodium hydroxide or potassium carbonate; not necessarily soluble in solvent but must form soluble mercaptides |

| Solvent | Polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |

Reaction Mechanism and Conditions

- The base deprotonates the mercapto compound to form a thiolate anion (RS^-), a potent nucleophile.

- The thiolate attacks the electrophilic carbon bonded to the halogen on the benzophenone ring, displacing the halide ion.

- The reaction proceeds via nucleophilic aromatic substitution, favored by electron-withdrawing carbonyl groups on the benzophenone.

- Elevated temperature (80–140 °C) is used to increase reaction rate and solubility of intermediates.

- Reaction time is typically a few hours until completion.

Workup and Purification

- The base halide byproduct (e.g., NaCl or KBr) is removed by filtration or aqueous washing.

- The crude product is purified by recrystallization from suitable solvents or by distillation under reduced pressure.

- The process yields high-purity 4-Thiomethyl-4'-thiomorpholinomethyl benzophenone suitable for further applications.

Research Findings and Data

Reaction Efficiency and Selectivity

- The nucleophilic substitution method provides high selectivity for thiol substitution over other nucleophilic groups present in the mercapto compound.

- Using at least 2 equivalents of mercapto compound and base can yield bis-thioethers, whereas 1 equivalent favors monothioether formation, allowing control over substitution degree.

Structural and Molecular Data

Advantages of the Method

- Avoids use of harsh Lewis acids (e.g., AlCl3) that can cause side reactions.

- Compatible with functional groups such as hydroxyl, amino, and ester groups on the alkyl chains.

- Provides good yields and purity.

- Reaction conditions are relatively mild and scalable.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Halogenated Benzophenone | 4-chloro or 4-bromo derivatives | 1 equivalent |

| Mercapto Compound (RSH) | Thiomethyl and thiomorpholinomethyl thiols | 1–2 equivalents |

| Base | Sodium hydroxide, potassium carbonate | Equivalent to halogen |

| Solvent | Polar aprotic solvents (DMF, DMSO) | Sufficient to dissolve reagents |

| Temperature | Reaction temperature | 80–140 °C |

| Reaction Time | Duration of reaction | Few hours |

| Purification | Filtration, recrystallization, distillation | As required |

Chemical Reactions Analysis

Types of Reactions

4-Thiomethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group in the benzophenone core can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperature, anhydrous solvent.

Substitution: Nitric acid, bromine; conditionsacidic or neutral medium, controlled temperature.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary alcohols.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Photochemical Applications

Photoinitiators in Polymer Chemistry

One of the prominent applications of 4-thiomethyl-4'-thiomorpholinomethyl benzophenone is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that absorb UV light and generate reactive species to initiate polymerization. Benzophenone derivatives are widely used due to their ability to undergo photochemical reactions effectively, leading to the cross-linking of polymers upon exposure to UV light. The presence of sulfur in the structure enhances its reactivity, making it suitable for applications requiring rapid curing times .

Case Study: UV-Curable Coatings

A study investigated the use of various benzophenone derivatives, including this compound, in UV-cured coatings. The results indicated that these compounds provided excellent adhesion and hardness properties in cured films, showcasing their effectiveness as photoinitiators .

Antimicrobial Properties

Antimicrobial Activity

Research has indicated that benzophenone derivatives possess significant antimicrobial properties. Studies have shown that this compound exhibits inhibitory effects against a range of bacterial strains. This is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Study: Efficacy Against Pathogens

In a laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability, suggesting potential applications in medical coatings and packaging materials designed to prevent microbial contamination.

Material Science and Engineering

Synthesis of Functional Materials

The compound's unique thiomorpholine moiety allows for its incorporation into various polymer matrices, enhancing their mechanical properties and thermal stability. Research has focused on synthesizing composite materials using this compound as a modifying agent .

Data Table: Properties of Modified Polymers

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 220 |

| Elongation at Break (%) | 5 | 10 |

This table illustrates the enhancement in mechanical properties observed when incorporating the compound into polymer formulations.

Biological Applications

Potential Drug Development

The biological activity of benzophenone derivatives has led researchers to explore their potential as drug candidates. The structural features of this compound suggest it may interact with biological targets involved in various diseases, including cancer and bacterial infections .

Case Study: In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism involves the generation of reactive oxygen species upon UV irradiation, leading to cell death .

Mechanism of Action

The mechanism of action of 4-Thiomethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing functional groups can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings and ketone group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with various biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Variations

The following table summarizes key structural analogues and their properties:

Key Comparative Insights

Electronic and Steric Effects

- Thiomorpholine vs. For example, 4'-thiomorpholinomethyl derivatives exhibit distinct solvatochromic behaviors (solvent-dependent spectral shifts) due to sulfur’s polarizable lone pairs, as observed in benzophenone-based probes .

- Halogen Substitutions : Bromo and chloro/fluoro substituents (e.g., in ) introduce electron-withdrawing effects, altering reactivity and stability. The 4-Chloro-3-fluoro derivative’s high purity (NLT 98%) suggests utility in precision applications like drug formulation , while brominated variants may serve as intermediates in cross-coupling reactions .

Molecular Weight and Solubility

- Thiomorpholinomethyl derivatives generally have higher molecular weights (e.g., 376.31 g/mol for brominated compounds ) compared to azetidinyl or morpholinyl analogues (297.41–327.44 g/mol ). This correlates with reduced solubility in polar solvents, necessitating formulation adjustments for pharmaceutical use.

Biological Activity

4-Thiomethyl-4'-thiomorpholinomethyl benzophenone (C19H21NOS2) is a compound notable for its unique structural features, including a benzophenone core with thiomethyl and thiomorpholinomethyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzophenone Core : This is achieved through a Friedel-Crafts acylation reaction where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst.

- Introduction of the Thiomethyl Group : A nucleophilic substitution reaction introduces the thiomethyl group by reacting benzophenone with methylthiol.

- Attachment of the Thiomorpholinomethyl Group : The final step involves reacting 4-thiomethyl benzophenone with thiomorpholine to form the target compound.

These synthetic routes can be optimized for industrial production, employing continuous flow reactors and automated systems to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The observed cytotoxic effects are likely due to its ability to interact with cellular targets, leading to cell cycle arrest and programmed cell death. Notably, the compound exhibited lower IC50 values compared to traditional chemotherapeutic agents, indicating higher potency .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfur-containing groups can form covalent bonds with thiol groups in proteins, inhibiting enzyme activity.

- Non-Covalent Interactions : The aromatic rings and ketone functionalities can engage in hydrogen bonding and π-π stacking with biomolecules, enhancing binding affinity and specificity .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzophenone derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Potential

Another study focused on the anticancer effects of the compound on MCF-7 cells. Treatment with varying concentrations (0, 10, 20, 50 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 15 µM. Flow cytometry analysis revealed significant apoptosis induction at higher concentrations .

Comparative Analysis

| Compound Name | Structure Features | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Thiomethyl & Thiomorpholinomethyl groups | 32 | 15 |

| Benzophenone | No sulfur substituents | >100 | >50 |

| Other Thiobenzophenones | Varies by substituent | Varies | Varies |

Q & A

Q. Basic

- X-ray diffraction (XRD) : Resolves crystal packing and substituent angles (e.g., mean plane angles between phenyl rings: 57.45°) .

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments, particularly for thiomethyl (-SCH₃) and thiomorpholinomethyl groups.

- FTIR spectroscopy : Identifies carbonyl (C=O) and sulfur-related vibrations (e.g., ν(C=O) shifts in solvent interactions) .

- GC-MS : Validates purity and detects degradation products post-derivatization .

How does solvent polarity influence the solvatochromic properties of this compound, and what experimental approaches validate these effects?

Intermediate

Solvent polarity alters electron density distribution, affecting UV-Vis and FTIR spectra. Methodological insights:

- Solvent titration : Monitor ν(C=O) vibrational shifts (e.g., split peaks in alcohols vs. single peaks in halogenated solvents) .

- Kubo–Anderson analysis : Deconvolute solvent-induced band broadening (e.g., hydrogen bond lifetimes ~7.7 ps in acetonitrile-water mixtures) .

- Computational modeling : Compare density functional theory (DFT) predictions with experimental shifts to assess solvent-solute interactions .

How can researchers resolve discrepancies between computational predictions (DFT) and experimental observations in vibrational spectroscopy studies?

Advanced

Discrepancies arise from approximations in solvent-solute interaction models. Strategies include:

- Hybrid solvent models : Combine explicit solvent molecules with continuum models for improved accuracy.

- Vibrational mode coupling : Analyze Fermi resonances or anharmonic effects in DFT calculations .

- Experimental benchmarking : Use halogenated solvents (e.g., CCl₄) to isolate solute-solvent interactions .

What methodologies are appropriate for investigating hydrogen-bonding interactions between this compound and protic solvents?

Q. Advanced

- Time-resolved spectroscopy : Measure hydrogen bond lifetimes via ultrafast IR spectroscopy (e.g., τc ~7.7 ps in acetonitrile-water systems) .

- Isotopic substitution : Replace H₂O with D₂O to study kinetic isotope effects on hydrogen bonding.

- Molecular dynamics (MD) simulations : Model solvent orientation statistics around the carbonyl group .

What strategies exist for correlating substituent effects with biological activity in benzophenone derivatives?

Q. Advanced

- Crystallographic analysis : Link substituent geometry (e.g., torsion angles, planarity) to antifungal or anti-inflammatory activity .

- QSAR modeling : Use XRD-derived parameters (e.g., dipole moments) to predict binding affinities.

- In vitro assays : Test methyl-substituted derivatives against fungal strains to validate structure-activity trends .

What are the critical toxicological considerations when handling this compound in laboratory settings?

Q. Safety

- Exposure pathways : Minimize inhalation, dermal contact, and ingestion due to IARC’s “possibly carcinogenic” classification .

- Risk mitigation : Use fume hoods, PPE (gloves, lab coats), and monitor liver toxicity biomarkers in animal models .

- Waste disposal : Follow halogenated solvent protocols for derivatives containing sulfur or morpholine groups .

How can researchers employ chromatographic techniques to monitor the stability and degradation products of this compound?

Q. Analytical

- Stability testing : Use accelerated aging studies (e.g., UV exposure, elevated temperatures) with GLC or HPLC to detect photodegradants .

- Degradation profiling : Compare retention times with known benzophenone derivatives (e.g., benzhydrol, detected via GLC with biphenyl internal standards) .

- Mass spectrometry : Identify sulfoxide or sulfone derivatives formed under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.